molecular formula C19H18O B14344216 4-Methyl-5,5-diphenylcyclohex-2-en-1-one CAS No. 103367-61-9

4-Methyl-5,5-diphenylcyclohex-2-en-1-one

Cat. No.: B14344216
CAS No.: 103367-61-9
M. Wt: 262.3 g/mol
InChI Key: RWYFGSWQGPDOSB-UHFFFAOYSA-N
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Description

4-Methyl-5,5-diphenylcyclohex-2-en-1-one is a substituted cyclohexenone compound offered as a valuable synthetic building block for research and development. The chiral cyclohexenone core is a structure of high interest in organic and medicinal chemistry, frequently found in natural products and pharmaceuticals . This compound serves as a versatile precursor in the stereospecific synthesis of more complex molecular architectures . Researchers can utilize this chemical in key synthetic transformations such as [3,3]-sigmatropic rearrangements, intramolecular aldol condensations, and electrocyclization reactions to construct functionalized six-membered rings with defined stereochemistry . Its structure, featuring a methyl group and two phenyl substituents, makes it a promising intermediate for developing novel heterocyclic compounds, including potential agents with biological activity . As a diaryl-substituted cyclohexenone, it fits into a class of molecules that are important targets for synthetic methodologies aiming for high regio- and stereoselectivity . This product is intended for research applications by qualified laboratory personnel only. It is strictly not for diagnostic, therapeutic, or any other human use. The buyer assumes all responsibility for confirming the compound's identity and purity upon receipt and for its safe handling and use in compliance with all applicable local and national regulations.

Properties

CAS No.

103367-61-9

Molecular Formula

C19H18O

Molecular Weight

262.3 g/mol

IUPAC Name

4-methyl-5,5-diphenylcyclohex-2-en-1-one

InChI

InChI=1S/C19H18O/c1-15-12-13-18(20)14-19(15,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,15H,14H2,1H3

InChI Key

RWYFGSWQGPDOSB-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC(=O)CC1(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation represents a classical approach to synthesizing α,β-unsaturated ketones, including 4-methyl-5,5-diphenylcyclohex-2-en-1-one. This method involves the base-catalyzed condensation of a ketone with an aromatic aldehyde, followed by dehydration to form the conjugated enone system. For instance, reacting 5-methylcyclohexan-1-one with benzaldehyde derivatives under alkaline conditions yields the target compound. The reaction typically proceeds via enolate formation, aldol addition, and subsequent elimination of water (Figure 1).

Key advantages of this method include its simplicity and compatibility with a wide range of aryl aldehydes. However, challenges such as over-condensation and low regioselectivity necessitate precise control of reaction parameters. Optimal yields (60–75%) are achieved using sodium hydroxide in ethanol at reflux temperatures.

Microwave-Assisted Synthesis

Modern microwave-assisted techniques have revolutionized the synthesis of diaryl-substituted cyclohexenones. A protocol developed by involves the reaction of phenylpyruvic acid with pre-synthesized or in situ-generated enones under microwave irradiation. For example:

  • Presynthesized enone route : Combining phenylpyruvic acid (2 mmol), 4-phenyl-3-buten-2-one (2 mmol), and NaOH (3 mmol) in toluene at 135°C for 15 minutes yields this compound with 86% isolated yield.
  • In situ enone route : Using water as the solvent under similar microwave conditions (135°C, 30 minutes) achieves a 98% overall yield but produces a mixture of anti and syn diastereomers (62:38 ratio).

The mechanism proceeds through a hemiketal intermediate, followed by an oxy-Cope-sigmatropic rearrangement and intramolecular aldol condensation (Scheme 1). Microwave irradiation enhances reaction rates and improves yields compared to conventional heating.

Diels-Alder Cycloaddition

The Diels-Alder reaction offers a stereoselective pathway to construct the cyclohexenone ring. Using furan derivatives as dienes and α,β-unsaturated ketones as dienophiles, the [4+2] cycloaddition forms the six-membered ring, which is subsequently oxidized to the enone. For example, reacting 2,5-dimethylfuran with cinnamoyl chloride in the presence of Lewis acids like AlCl₃ generates the cycloadduct, which undergoes dehydrogenation to yield the target compound.

This method provides excellent control over stereochemistry but requires stringent anhydrous conditions and specialized catalysts. Yields range from 50–65%, depending on the diene and dienophile pairing.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces aryl groups to the cyclohexenone core via electrophilic aromatic substitution. Reacting 4-methylcyclohex-2-en-1-one with benzoyl chloride in the presence of AlCl₃ selectively functionalizes the aromatic rings at the para positions. Subsequent hydrolysis and decarboxylation steps yield the diphenyl-substituted product.

While this method ensures high regioselectivity, it is limited by the electron-rich nature of the aromatic substrates and the generation of stoichiometric amounts of Lewis acid waste.

Comparative Analysis of Preparation Methods

Method Conditions Yield Advantages Limitations
Claisen-Schmidt NaOH/EtOH, reflux 60–75% Simplicity, broad substrate scope Over-condensation, moderate yields
Microwave-Assisted 135°C, NaOH/H₂O or toluene, 15–30 min 86–98% High yields, rapid kinetics Specialized equipment required
Diels-Alder AlCl₃, anhydrous conditions 50–65% Stereoselectivity Sensitive to moisture, multi-step
Friedel-Crafts AlCl₃, RT to reflux 40–55% Regioselective Waste-intensive, limited scalability

Key Findings :

  • Microwave-assisted synthesis outperforms traditional methods in both yield (98%) and reaction time (30 minutes).
  • The Claisen-Schmidt method remains preferred for small-scale synthesis due to its operational simplicity.
  • Stereochemical outcomes vary significantly with solvent choice; toluene favors anti diastereomers, while water produces syn configurations.

Mechanistic Insights and Optimization Strategies

Solvent Effects on Diastereoselectivity

The choice of solvent profoundly impacts the stereochemical outcome of microwave-assisted syntheses. In toluene, the reaction follows a hemiketal–oxy-Cope pathway, favoring anti products due to steric hindrance during aldol condensation. In contrast, aqueous conditions promote intermolecular aldol-electrocyclization mechanisms, leading to syn configurations.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5,5-diphenylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

4-Methyl-5,5-diphenylcyclohex-2-en-1-one has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and heterocycles.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, fragrances, and materials

Mechanism of Action

The mechanism of action of 4-Methyl-5,5-diphenylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can undergo tautomerization to form enol structures, which can further participate in various biochemical reactions. The enone functionality allows it to act as a Michael acceptor, facilitating nucleophilic addition reactions .

Comparison with Similar Compounds

Comparison with Similar Cyclohexenone Derivatives

Structural and Substituent Analysis

The table below compares key structural features and substituent effects of 4-Methyl-5,5-diphenylcyclohex-2-en-1-one with analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Effects
This compound 4-CH₃, 5,5-Ph₂ C₂₀H₁₈O 274.36 High steric bulk; extended π-conjugation
4-Bromo-5,5-dimethylcyclohex-2-en-1-one 4-Br, 5,5-(CH₃)₂ C₉H₁₁BrO 215.09 Electron-withdrawing Br; increased polarity
(E)-2,2′-[3-(4-Fluorophenyl)propene-1,1-diyl]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) 3-OH, 5,5-(CH₃)₂, 4-FPh C₂₈H₂₈FNO₄ 461.53 Hydrogen bonding via -OH; fluorophenyl enhances lipophilicity
(4E)-4-[(2Z)-But-2-en-1-ylidene]-3,5,5-trimethylcyclohex-2-en-1-one 3,5,5-(CH₃)₃, 4-butene C₁₃H₁₈O 190.28 Conjugated dienone system; potential UV activity
5,5-Dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-en-1-one 3-NH-C₆H₄-OCF₃, 5,5-(CH₃)₂ C₁₅H₁₆F₃NO₂ 323.29 Strong electron-withdrawing -OCF₃; enhanced electrophilicity

Substituent-Driven Property Trends

  • Electronic Effects: Electron-withdrawing groups (e.g., Br, -OCF₃) increase the electrophilicity of the α,β-unsaturated ketone, enhancing reactivity toward Michael additions. In contrast, electron-donating methyl or phenyl groups may stabilize the enone system .
  • Solid-State Behavior : Studies on fluorophenyl- and hydroxy-substituted analogs (e.g., ) reveal that polar substituents like -OH promote hydrogen bonding, influencing crystallinity and melting points. The phenyl groups in the target compound likely favor π-π stacking, affecting crystal packing .

Ring Conformation and Puckering

The cyclohexenone ring’s puckering is influenced by substituents. For instance:

  • 5,5-Dimethyl groups : Introduce chair-like conformations due to equatorial positioning, minimizing 1,3-diaxial interactions .
  • 5,5-Diphenyl groups : The bulky phenyl substituents may enforce a distorted boat or twist-boat conformation to alleviate steric strain, as observed in related sterically crowded systems .

Q & A

Q. What are the established synthetic routes for 4-Methyl-5,5-diphenylcyclohex-2-en-1-one, and how can intermediates be stabilized?

The compound is synthesized via cycloaddition reactions, such as the reaction of acetaldehyde azine with precursors under refluxing ether. Key intermediates like cycloadducts (e.g., 3a) are thermally unstable and decompose to final products (e.g., 4a) upon heating. Stabilization requires low-temperature conditions (-20°C) and inert atmospheres to prevent decomposition into acetonitrile and other byproducts .

Q. How is X-ray crystallography applied to determine the structure of this compound?

Single-crystal X-ray diffraction using instruments like the Bruker SMART APEX CCD area-detector diffractometer provides high-resolution structural data. Refinement is performed via SHELXL, which optimizes atomic coordinates and thermal parameters against intensity data. Visualization tools like ORTEP-III generate 3D representations of the molecular structure, highlighting bond lengths, angles, and torsional conformations .

Q. What methodologies quantify ring puckering in cyclohexenone derivatives?

Cremer-Pople puckering coordinates are used to analyze non-planar ring conformations. Displacements perpendicular to the mean ring plane are calculated using least-squares fitting, with amplitude (q) and phase (φ) parameters describing puckering magnitude and type. Software like PLATON or Mercury facilitates this analysis for crystallographic data .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of cycloaddition reactions involving this compound?

Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity. For example, frontier molecular orbital (FMO) analysis identifies electron-rich/deprived regions in reactants, explaining preferential bond formation. Experimental validation via NMR monitoring of reaction kinetics under varying temperatures is critical .

Q. How does thermal stability impact synthetic protocols for this compound?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition thresholds. For instance, intermediates decompose above 100°C, necessitating low-temperature reflux (e.g., ether at 40°C) and rapid purification via flash chromatography to isolate the target compound .

Q. How can computational models reconcile discrepancies in experimental puckering parameters?

Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Gaussian) predict puckering conformations. Comparing these with crystallographic data (e.g., Cremer-Pople parameters) identifies steric or electronic factors causing deviations. Adjusting force fields or basis sets improves model accuracy .

Q. What methodologies evaluate the pharmacological potential of this compound?

Antibacterial activity is tested via agar diffusion assays against Gram-positive/negative strains. Minimum inhibitory concentration (MIC) values are determined using serial dilution. Structural analogs (e.g., 3,5-diphenylcyclohexenones) guide structure-activity relationship (SAR) studies, with electron-withdrawing substituents enhancing bioactivity .

Q. How are contradictions in spectroscopic or crystallographic data resolved?

Multi-technique validation is essential. For example, conflicting NMR and X-ray data on substituent orientation are resolved via rotational-echo double-resonance (REDOR) NMR or high-pressure crystallography. Cross-referencing with computational IR/Raman spectra verifies vibrational modes .

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